4-溴-N-(2-(2,4-二氧噁唑啉-3-基)乙基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

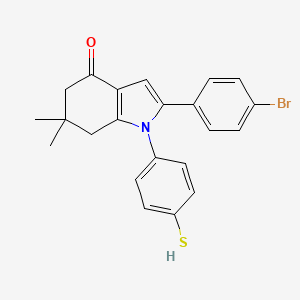

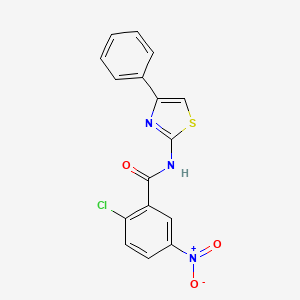

The compound “4-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-carboxamide” is a functionalized derivative of thiophene . Thiophene derivatives have contributed significantly to the growth of chemistry materials and have shown promising developments towards new technologies in electronics . They also have a wide variety of applications including agrochemical and pharmaceutical fields.

Synthesis Analysis

The synthesis of this compound involves three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .Molecular Structure Analysis

The molecular structure of this compound includes a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry . The aldehyde group in position 3 gives bench-stable derivatives that are accessible for enhanced synthetic modification . The amide group at position 2 contributes to the ease of functionalization .科学研究应用

Materials Chemistry and Electronics

Thiophene derivatives have significantly contributed to materials chemistry and electronics. The model compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, falls into this category. Its functionalization allows for facile downstream derivations, making it a valuable building block for novel materials. Researchers can explore its use in organic semiconductors, conductive polymers, and optoelectronic devices .

Pharmaceuticals

Thiophene-based compounds often exhibit interesting pharmacological properties. The presence of an amide group at position 2 in our model compound allows for easy functionalization. Researchers might explore its potential as a drug scaffold, targeting specific biological pathways or receptors. Further modifications could enhance its bioavailability, solubility, and selectivity .

Organic Synthesis and Derivatization

The aldehyde group at position 3 in our compound provides bench-stable derivatives that can be readily modified. Researchers can use it as a versatile intermediate for synthesizing other compounds. Additionally, the bromo functionality at position 4 serves as a useful handle for halogen exchange or coupling chemistry. Investigating its reactivity and derivatization pathways could yield novel derivatives .

Iodine Determination

Interestingly, 4-bromo-N,N-dimethylaniline (a related compound) serves as an internal standard in determining iodine content. Researchers use it to quantify iodine present as iodide (in pharmaceuticals), iodate (in iodized table salt), and even covalently bound to organic compounds (e.g., in milk and vegetables) .

Antimicrobial and Anticancer Studies

While not directly studied for this compound, efforts to combat drug resistance in pathogens and cancer cells involve exploring novel derivatives. Researchers could investigate the pharmacological activities of 4-bromo-N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. Molecular modeling and biological assays could reveal their potential as antimicrobial or anticancer agents .

未来方向

The compound “4-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-carboxamide” is very useful, with functionalization that allows facile downhill derivation, as well as handles that themselves can be derivatized to the target material . This system benefits from new directed derivations that have not previously been reported, leading to three new characterized derivatives . Therefore, it holds potential for future research and development in the field of chemistry materials and pharmaceuticals .

属性

IUPAC Name |

4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O4S/c11-6-3-7(18-5-6)9(15)12-1-2-13-8(14)4-17-10(13)16/h3,5H,1-2,4H2,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVWJDTUVIRAPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CCNC(=O)C2=CC(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2834625.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2834628.png)

![4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-thienylmethyl)benzamide](/img/structure/B2834630.png)

![N-(3-methylbutyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2834631.png)

![5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2834633.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2834636.png)

![3-(4-Chlorobenzyl)-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2834639.png)